Acid Dissociation Constants (pKa) of the Naphthalene-Derived Ligand vs. its Phenyl Analog
The target compound (IIa, naphthalene-derived) exhibits a pK1 of 5.4 and pK2 of 8.3, whereas its close analog IIb (salicylaldehyde-derived, phenyl backbone) displays a pK1 of 7.1 and pK2 of 9.6, as determined by pH-absorbance spectrophotometry in aqueous buffer solutions containing 5% (v/v) methanol [1]. This represents a pK1 depression of 1.7 log units and a pK2 depression of 1.3 log units for the naphthalene derivative, indicating significantly stronger acidity of the phenolic –OH groups. The two distinct acid dissociation steps correspond to the ionization of the phenolic –OH groups, with the lower pKa values of IIa attributed to the enhanced electron-withdrawing effect of the extended naphthalene π-system, which stabilizes the conjugate base [2].
| Evidence Dimension | Acid dissociation constants (pKa) of phenolic –OH groups |
|---|---|
| Target Compound Data | pK1 = 5.4, pK2 = 8.3 (compound IIa, naphthalene-derived) |
| Comparator Or Baseline | pK1 = 7.1, pK2 = 9.6 (compound IIb, salicylaldehyde-derived phenyl analog) |
| Quantified Difference | ΔpK1 = 1.7 (lower for IIa); ΔpK2 = 1.3 (lower for IIa) |
| Conditions | Aqueous buffer solutions with 5% (v/v) methanol, room temperature, UV–Vis spectrophotometric pH titration |
Why This Matters
The markedly lower pKa values of the naphthalene derivative mean that it deprotonates and becomes an active chelator at significantly lower pH, enabling metal-ion binding and sensing in acidic environments where phenyl analogs remain protonated and inactive.
- [1] Issa, R. M., Khedr, A. M., & Rizk, H. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of the Chinese Chemical Society, 55(4), 875–884. View Source
- [2] Issa, R. M., Khedr, A. M., & Rizk, H. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of the Chinese Chemical Society, 55(4), 875–884. View Source
